Fenoxacrim

Description

Contextualizing Fenoxacrim within Contemporary Chemical Research

Fenoxacrim belongs to the chemical class of pyrimidinecarboxamides. This class of compounds is a significant area of investigation in agrochemical research, particularly in the development of fungicides. The pyrimidine (B1678525) ring is a core structural motif in many biologically active molecules, and its derivatives have been extensively studied for various applications. mdpi.com

In the broader context of contemporary crop protection chemistry, the development of new fungicidal compounds is driven by the need to manage fungal pathogens that threaten food security. researchgate.netresearchgate.net The emergence of resistance to existing fungicides necessitates the continuous discovery of new modes of action and chemical scaffolds. nih.gov Research in this area often focuses on identifying compounds that can effectively control a spectrum of plant diseases while adhering to stringent regulatory standards.

The research into pyrimidine-based fungicides, including carboxamide derivatives, is part of a larger effort to develop systemic fungicides that can be absorbed and translocated within a plant, offering protection from within. apsnet.org This contrasts with contact fungicides that only protect the surface of the plant where they are applied. The exploration of compounds like Fenoxacrim is indicative of the ongoing search for novel active ingredients with potentially unique mechanisms of action or improved efficacy against specific plant pathogens.

Historical Perspectives on Fenoxacrim Research Trajectories

The history of fungicides dates back to the 19th century with the discovery of the Bordeaux mixture. researchgate.netnih.gov The development of synthetic organic fungicides began in the mid-20th century, leading to the introduction of various chemical classes. researchgate.netapsnet.org The pyrimidine group of fungicides was extensively explored, leading to the development of several commercial products. apsnet.org

While specific historical details on the initial discovery and development of Fenoxacrim are not extensively documented in readily available literature, its chemical structure as a pyrimidine-5-carboxamide derivative places its origins within the broader historical development of this class of compounds. Research into pyrimidine derivatives for various biological activities has been ongoing for decades. The synthesis and investigation of novel pyrimidine-5-carboxamide derivatives have been a subject of patents and academic research, exploring their potential in medicinal and agrochemical fields.

The trajectory of research on compounds like Fenoxacrim would have involved initial synthesis and screening for biological activity. Subsequent studies would typically focus on structure-activity relationships to optimize the chemical structure for desired properties, such as fungicidal potency and spectrum of activity. While the specific timeline and key research milestones for Fenoxacrim are not prominently detailed in the public domain, its classification as a pyrimidinecarboxamide situates its development within the historical arc of fungicide research that has sought to identify and refine new chemical entities for crop protection.

Structure

3D Structure

Properties

IUPAC Name |

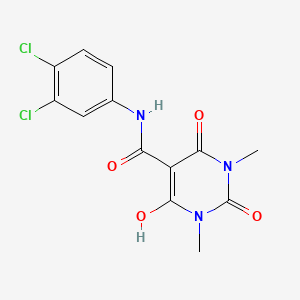

N-(3,4-dichlorophenyl)-4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O4/c1-17-11(20)9(12(21)18(2)13(17)22)10(19)16-6-3-4-7(14)8(15)5-6/h3-5,20H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHTVILOUURPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984015 | |

| Record name | N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65400-98-8 | |

| Record name | Fenoxacrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065400988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxopyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Classification and Structural Framework

Classification within Mesoionic Heterocyclic Compounds

Mesoionic compounds are a unique class of dipolar, five- or six-membered heterocyclic compounds. wikipedia.orgaccessscience.com A key feature of these molecules is that their charge is delocalized, and they cannot be accurately represented by any single covalent structure. wikipedia.org They are considered a subclass of betaines and are noted for being stable zwitterionic compounds that belong to the group of nonbenzenoid aromatics. wikipedia.org

While Fenoxacrim is a heterocyclic compound, its direct classification as a classic mesoionic compound is not straightforward. Mesoionic character is typically defined for five-membered rings like sydnones or münchnones, which possess a sextet of π-electrons and cannot be represented by a single covalent or polar structure. accessscience.comias.ac.in Fenoxacrim contains a six-membered pyrimidine (B1678525) ring. However, the concept of charge delocalization and the presence of multiple resonance structures, which are central to mesoionic character, are relevant to understanding the electronic distribution within Fenoxacrim's heterocyclic system.

Pyrimidine Ring System and Dichlorophenyl Moiety

The molecular architecture of Fenoxacrim is defined by two principal components: a substituted pyrimidine ring and a dichlorophenyl group. The formal IUPAC name for Fenoxacrim is N-(3,4-dichlorophenyl)-4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxamide. nih.gov

The core of the molecule is a pyrimidine-2,4,6-trione system. Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. researchgate.net This ring system is fundamental to various biologically important molecules. In Fenoxacrim, the pyrimidine ring is heavily substituted with two methyl groups on the nitrogen atoms and a carboxamide group.

Below is an interactive data table summarizing the key structural features of Fenoxacrim.

| Feature | Description |

| Core Heterocycle | Pyrimidine Ring |

| Key Substituents on Pyrimidine Ring | Two N-methyl groups, one hydroxyl group, two carbonyl groups, one carboxamide group |

| Aromatic Moiety | Dichlorophenyl group |

| Substitution Pattern | Chlorine atoms at positions 3 and 4 of the phenyl ring |

| Linkage | The pyrimidine and dichlorophenyl moieties are connected via a carboxamide linker |

Tautomeric Considerations and Conformational Aspects

The structure of Fenoxacrim allows for the existence of different tautomers and conformers, which can influence its chemical behavior.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. beilstein-journals.org Given the presence of hydroxyl (-OH) and carbonyl (C=O) groups within the pyrimidine ring of Fenoxacrim, it has the potential to exhibit keto-enol tautomerism. nih.govnih.gov The "4-hydroxy...2,6-dioxo" part of its IUPAC name suggests that the molecule can exist in equilibrium between its enol form (with a hydroxyl group) and its keto form (with a carbonyl group). This equilibrium can be influenced by factors such as the solvent environment. researchgate.net

The potential tautomeric forms are illustrated in the table below.

| Tautomeric Form | Key Structural Feature |

| Enol Form | C=C double bond with an adjacent hydroxyl (-OH) group on the pyrimidine ring |

| Keto Form | C-H single bond and a carbonyl (C=O) group on the pyrimidine ring |

Conformational aspects relate to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net In Fenoxacrim, significant conformational flexibility exists due to rotation around the single bonds of the carboxamide linker that connects the pyrimidine ring to the dichlorophenyl group. This rotation can lead to various conformers with different relative orientations of the two main structural moieties. The stability and prevalence of these conformers are determined by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. nih.gov

Synthetic Methodologies and Derivatization

Pathways for Fenoxacrim Synthesis

The synthesis of N-aryl pyrimidine-5-carboxamides, the chemical class to which Fenoxacrim belongs, typically involves the formation of an amide bond between a pyrimidine (B1678525) carboxylic acid derivative and an appropriate aniline.

The core structure of Fenoxacrim can be constructed from key precursors: a derivative of 1,3-dimethylbarbituric acid and 3,4-dichloroaniline. A common and effective strategy for forming the final amide is the amidation of an activated pyrimidine-5-carboxylate ester. This reaction involves the nucleophilic attack of the amine (3,4-dichloroaniline) on the carbonyl carbon of the ester.

The reaction conditions are critical for achieving high yields and purity. The process is often carried out at elevated temperatures in a high-boiling point solvent to facilitate the reaction and the removal of alcohol byproducts. The use of solvents like xylene or the addition of dimethylformamide (DMF) as a catalyst or co-solvent is a common practice in the synthesis of related carboxamide structures. nih.govmdpi.com

Table 1: Representative Reaction Conditions for N-Aryl Carboxamide Synthesis

| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate | 4-fluoroaniline | THF/DMF | 150-160 | 48 | High |

This table presents data from the synthesis of structurally analogous N-aryl carboxamides to illustrate typical precursor chemistry and reaction conditions. nih.govmdpi.com

Optimization of the synthetic pathway for pyrimidine-5-carboxamides focuses on improving reaction efficiency, yield, and purity while minimizing reaction times and the use of harsh reagents. Key areas of optimization include the selection of starting materials, catalysts, and reaction conditions. For related pyrimidine structures, exhaustive exploration of structure-activity relationships (SAR) is achieved by using a diverse collection of starting materials, which in turn informs the optimization of the synthetic route for target compounds. sergas.galacs.org

Strategies for optimization include:

Catalyst Screening: While some amidations can proceed thermally, the use of catalysts can lower the required temperature and reaction time.

Solvent Selection: The choice of solvent can significantly impact reactant solubility and reaction rate. High-boiling aprotic solvents are often preferred.

Temperature and Time: Systematically varying the reaction temperature and duration helps to find the optimal balance between reaction completion and the formation of degradation byproducts.

Purification Methods: Developing efficient purification protocols, such as recrystallization or column chromatography, is crucial for isolating the final product with high purity.

Design and Synthesis of Fenoxacrim Analogues and Derivatives

The design of analogues and derivatives of a lead compound like Fenoxacrim is a standard strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore the structure-activity relationship (SAR).

Modifications to the Fenoxacrim structure can be targeted at several positions, primarily on the pyrimidine core or the N-phenyl ring. The goal is to modulate the compound's electronic, steric, and lipophilic properties to achieve better interaction with its biological target.

Common modification strategies in related pyrimidine chemistry include:

Substitution on the Aryl Ring: Introducing various electron-withdrawing or electron-donating groups onto the dichlorophenyl ring can significantly alter the molecule's properties. For instance, the introduction of a trifluoromethyl group is a known strategy to improve the bioavailability of compounds. mdpi.com

Modification of the Pyrimidine Core: Altering the substituents on the pyrimidine ring, such as the methyl groups at the N1 and N3 positions, can influence the molecule's conformation and binding affinity.

Hybridization: A molecular hybridization strategy, which combines the Fenoxacrim scaffold with other pharmacologically active moieties, can be employed to develop derivatives with improved or novel biological activities. nih.gov Studies on other pyrimidine derivatives have shown that creating hybrids with moieties like coumarin can yield compounds with significant antibacterial activity. mdpi.com

Table 2: Examples of Structural Modifications on Heterocyclic Scaffolds and Their Rationale

| Scaffold | Modification | Rationale / Observed Effect |

|---|---|---|

| Thiazolo[4,5-d]pyrimidine | Introduction of a trifluoromethyl (CF₃) group | Increased lipophilicity and metabolic stability, potentially enhancing bioavailability. mdpi.com |

| Pyrimidine-5-carboxamide | Molecular hybridization with other active fragments | To improve drug-like properties such as metabolic stability and in vivo exposure. nih.gov |

Scaffold hopping is an advanced strategy where the core heterocyclic structure (the pyrimidine-2,4-dione ring in Fenoxacrim) is replaced by a different scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

One innovative approach is a "deconstruction–reconstruction" strategy. nih.gov In this method, a pyrimidine ring within a complex molecule is chemically opened to form a reactive intermediate. This intermediate can then be used in various cyclization reactions to form a range of different nitrogen-containing heterocycles, effectively replacing the original pyrimidine core with a new scaffold. nih.gov This allows for the diversification of the core structure while preserving the peripheral substituents that may be crucial for biological activity. Another approach involves using computational "scaffold docking" strategies to identify entirely new core structures that can fit into the target's binding site, as demonstrated by the identification of a 4-aminopyrimidine scaffold from a quinazoline carboxamide series. researchgate.net

Advanced Synthetic Techniques in Fenoxacrim Research

Modern synthetic chemistry offers several advanced techniques that can significantly improve the synthesis of complex molecules like Fenoxacrim and its derivatives. These methods often lead to higher yields, shorter reaction times, and are more environmentally friendly.

A prominent technique is microwave-assisted synthesis . This method utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically accelerate reaction rates. The synthesis of various pyrimidine derivatives has been shown to be highly efficient under microwave conditions, often reducing reaction times from hours to minutes and increasing yields compared to conventional heating methods. semanticscholar.orgnih.gov For example, the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives saw reaction times drop from 2–6 hours to just 3–6 minutes with improved yields when switching from conventional heating to microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Synthesis Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | Conventional (60°C) | 1-4 h | 71-87 |

| Pyrano[2,3-d]pyrimidines | Microwave | 3-6 min | 78-94 |

| Tetrahydropyrimidines | Conventional (Reflux) | 20-24 h | Lower |

Data compiled from studies on analogous pyrimidine systems. semanticscholar.orgnih.gov

Another advanced technique is sonochemistry , which uses ultrasound to induce cavitation in the reaction medium, promoting mixing and increasing reaction rates. This method has been successfully applied to the synthesis of metal complexes involving pyrimidine-based ligands, indicating its potential applicability in the synthesis of organic heterocyclic scaffolds as well. researchgate.net

Mechanistic Investigations of Biological Activity

Elucidating the Mode of Action (MoA)

Detailed studies elucidating the precise mode of action for Fenoxacrim are not available in the current body of scientific literature.

Interference with Nervous System Pathways

There is no specific scientific evidence available to suggest that Fenoxacrim interferes with nervous system pathways. While some pyrimidine (B1678525) derivatives have been noted for their potential to act on the central nervous system, with some exhibiting anticonvulsant or antidepressant properties, these are general observations for the chemical class and not specific findings for Fenoxacrim. nih.govnih.gov

Non-Specific or Undetermined Mechanisms of Action

The mechanism of action for Fenoxacrim is currently undetermined. Without dedicated research into its biological effects, any potential mechanisms remain speculative.

Molecular Target Identification Studies

No molecular target identification studies for Fenoxacrim have been published. The specific proteins, enzymes, or other cellular components with which Fenoxacrim may interact have not been identified. For other pyrimidine carboxamide derivatives, identified molecular targets include the cholecystokinin 1 receptor (CCK1R) and dipeptidyl peptidase-4 (DPP4). nih.govresearchgate.netnih.govnih.gov However, there is no data to suggest that Fenoxacrim interacts with these or any other specific molecular targets.

Receptor Binding and Interaction Dynamics

There is no available research detailing the receptor binding profile or interaction dynamics of Fenoxacrim. Studies on other pyrimidine derivatives have indicated potential binding to various receptors, including GABA, benzodiazepine, and imipramine receptors, but this has not been investigated for Fenoxacrim. nih.gov The affinity, specificity, and nature of any potential binding of Fenoxacrim to biological receptors remain unknown.

Modulation of Synaptic Processes by Fenoxacrim-Related Structures

No studies have been conducted to assess the modulation of synaptic processes by Fenoxacrim or its closely related structures. Therefore, its effects on neurotransmission, synaptic plasticity, or other synaptic functions have not been characterized.

Due to the absence of specific research data, no data tables on the biological activity of Fenoxacrim can be generated at this time.

Structure Activity Relationship Sar Studies

Principles of Fenoxacrim SAR

The SAR for this class of compounds is generally guided by:

The Pyrimidinedione Core : This heterocyclic ring system serves as the central scaffold, orienting the other functional groups in a specific three-dimensional arrangement. The methyl groups at the N1 and N3 positions can influence solubility and metabolic stability.

The Carboxamide Linker : This group is crucial for establishing hydrogen bonding interactions with target proteins. The rigidity and planarity of the amide bond can influence the conformational flexibility of the entire molecule.

The Dichlorophenyl Ring : The nature and position of the substituents on this aromatic ring are critical for determining the compound's potency and selectivity. The chlorine atoms at the 3 and 4 positions significantly impact the electronic properties and lipophilicity of the molecule, which can affect its binding affinity and pharmacokinetic profile.

Impact of Substituent Variations on Biological Potency

Systematic modification of substituents on a parent molecule is a classic strategy to probe the SAR and optimize biological activity. Based on studies of related pyrimidine (B1678525) carboxamide derivatives, variations at different positions of the Fenoxacrim structure would be expected to have a significant impact on its biological potency. nih.govnih.gov

A study on a library of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provides a valuable model for understanding these effects. nih.govnih.govresearchgate.net In this study, modifications were made to three different regions of the molecule, analogous to the main components of Fenoxacrim.

Table 1: Impact of Substituent Variations on the Potency of Pyrimidine-4-Carboxamide Analogs

| Modification Area | Substituent Variation | Observed Impact on Potency | Rationale |

| Phenyl Ring Analog | Conformational restriction by replacing N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase | Reduced conformational flexibility, leading to a more favorable binding conformation. |

| Heterocyclic Moiety | Replacement of a morpholine group with an (S)-3-hydroxypyrrolidine | 10-fold increase | Introduction of a hydroxyl group for potential new hydrogen bonding interactions and reduced lipophilicity. |

| Carboxamide N-substituent | Variations in alkyl and cycloalkyl groups | Modest changes | This position may be less critical for direct interaction with the primary binding pocket. |

This table is generated based on findings from studies on pyrimidine-4-carboxamide derivatives and is intended to be illustrative of the principles that would apply to Fenoxacrim. nih.govnih.gov

For Fenoxacrim, similar principles would apply:

Variations on the Phenyl Ring : Altering the number, position, and nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or introducing other groups (e.g., methyl, methoxy) would likely have a profound effect on activity. These changes would modify the electronic and steric properties of the ring, influencing its interaction with a hydrophobic binding pocket.

Modifications of the Pyrimidinedione Core : Changes to the N-methyl groups could affect metabolic stability and solubility. Introducing other small alkyl or functionalized groups could probe for additional interactions with the target.

Alterations of the Carboxamide Linker : While the core amide is often crucial for hydrogen bonding, modifications to the atoms adjacent to it could influence the relative orientation of the phenyl ring and the pyrimidinedione core.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical formula but also on its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. A molecule may exist as a population of different conformers in solution, but it is typically only one specific conformation, the "bioactive conformation," that is responsible for its interaction with a biological target.

Studies on the conformational flexibility of the pyrimidine ring itself have shown that it can possess a degree of non-planarity. researchgate.net While often depicted as flat, the pyrimidine ring in molecules like uracil and thymine can adopt sofa configurations with relatively low energy penalties. researchgate.net This inherent flexibility of the core scaffold, combined with the rotation around the linker bonds, means that Fenoxacrim likely exists as an ensemble of conformers in a biological environment.

Identifying the bioactive conformation is a key goal of SAR studies. This is often achieved through a combination of experimental techniques, such as X-ray crystallography of the molecule bound to its target, and computational methods. In the absence of such data for Fenoxacrim, insights can be drawn from related structures. For instance, in the development of pyrimidine-4-carboxamide inhibitors, conformational restriction by replacing a flexible side chain with a more rigid ring system led to a significant increase in potency, suggesting that the more rigid analog was pre-organized in a conformation closer to the bioactive one. nih.govnih.gov

Computational Approaches in Fenoxacrim SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis. These methods allow for the in-silico investigation of molecular properties and interactions, providing insights that can guide the synthesis and testing of new compounds.

For a compound like Fenoxacrim, several computational approaches could be employed to analyze its SAR:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful techniques for correlating the 3D properties of a series of molecules with their biological activities. rsc.org For a set of Fenoxacrim analogs, CoMSIA could be used to generate a model that shows the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on potency. rsc.org The resulting contour maps can highlight regions where modifications would be expected to increase or decrease activity. rsc.org

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a target protein. rsc.orgresearchgate.net If the biological target of Fenoxacrim were known, molecular docking could be used to simulate the binding of Fenoxacrim and its analogs. rsc.org This would provide insights into the specific amino acid residues involved in the interaction and help to rationalize the observed SAR. For example, docking could reveal why the 3,4-dichloro substitution pattern is favorable for binding. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-target complex over time. rsc.org An MD simulation of Fenoxacrim bound to its target could reveal the stability of the binding mode, the role of water molecules in the binding site, and the conformational changes that occur upon binding. rsc.org

A computational study on pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors illustrates the utility of these methods. rsc.org In this study, a CoMSIA model was developed that successfully predicted the activity of new compounds. rsc.org Molecular docking and MD simulations were then used to understand the binding mode of the most potent inhibitors, confirming that they formed key hydrogen bonds and hydrophobic interactions with the protein. rsc.org A similar integrated computational approach would be highly valuable for elucidating the SAR of Fenoxacrim.

Biological Efficacy and Application Profiles

Insecticidal Spectrum and Efficacy

Fenoxacrim exhibits significant insecticidal activity, targeting a range of pests. It is primarily utilized in agricultural settings for crop protection smolecule.com. The compound's mechanism of action involves interference with the nervous system of insects, ultimately leading to paralysis and mortality smolecule.com. Fenoxacrim is described as possessing broad-spectrum insecticidal activity smolecule.com.

Fenoxacrim has demonstrated effectiveness against various agricultural pests smolecule.com. Its use in crop protection aims to safeguard yields by controlling target insect species smolecule.com. While the compound is primarily associated with agricultural applications, the control of agricultural pests can indirectly impact public health by protecting food sources. Specific efficacy data against pests explicitly listed as significant for public health, such as mosquitoes, ticks, or cockroaches epa.gov, was not found in the consulted literature.

Anthelmintic Activity and Potential

Beyond its insecticidal properties, Fenoxacrim has also shown evidence of anthelmintic activity . This suggests a potential role in controlling parasitic nematodes.

In vitro assays, such as those utilizing the free-living nematode Caenorhabditis elegans, are valuable tools for screening compounds for potential anthelmintic activity escholarship.orgmicropublication.orgsemanticscholar.orgresearchgate.netmdpi.com. In one such infrared-based motility assay using C. elegans L4 larvae, Fenoxacrim (listed with PubChem CID 179008) demonstrated "Medium" activity when tested at a concentration of 40 µM escholarship.org. This indicates that Fenoxacrim can affect the motility of nematodes, a key indicator of anthelmintic potential.

High-throughput screening of diverse compound libraries is a common strategy for identifying novel anthelmintic candidates semanticscholar.orgmdpi.comnih.govnih.govchemfaces.combiorxiv.org. These screenings often employ model organisms like C. elegans due to their experimental tractability micropublication.orgsemanticscholar.orgmdpi.com. Fenoxacrim's identification as having anthelmintic activity in a C. elegans motility assay suggests it can be found as a hit in such compound library screening efforts escholarship.org.

Mechanisms of Pest Resistance

Documented Instances of Fenoxacrim Resistance Development

A thorough review of scientific literature reveals a lack of documented instances of pest populations developing resistance specifically to Fenoxacrim. While resistance has been reported for numerous other insecticides across various chemical classes, Fenoxacrim-specific resistance has not been a subject of published research findings. This could be due to its limited use, recent introduction, or a lower propensity to select for resistance, though the latter is less likely over a long period of continued use.

Genetic Basis of Resistance

The development of resistance in a pest population is a genetic process. It arises from the selection of individuals that possess genes conferring resistance to a particular pesticide. nih.gov These resistance genes can be present at a very low frequency in the natural population even before the application of the pesticide. Widespread and repeated use of the same insecticide creates a strong selective pressure, favoring the survival and reproduction of resistant individuals. Over time, the frequency of these resistance genes increases in the population.

The specific genes responsible for potential resistance to Fenoxacrim have not been identified. In general, resistance can be conferred by a single gene (monogenic resistance) or multiple genes (polygenic resistance). The genes involved can code for the modified target proteins in target-site resistance or for the enhanced detoxification enzymes in metabolic resistance. frontiersin.org

Resistance Management Strategies and Preemptive Approaches

To preserve the efficacy of insecticides like Fenoxacrim, it is crucial to implement resistance management strategies. croplife.org.aucroplife.org.au The primary goal of these strategies is to reduce the selection pressure for resistance, thereby delaying its development.

Key preemptive approaches include:

Rotation of Insecticides: This involves alternating the use of insecticides with different modes of action. bayer.co.uksciforschenonline.org This strategy prevents the continuous selection for a single resistance mechanism.

Integrated Pest Management (IPM): IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. nih.gov Chemical control is used only when necessary and in a manner that minimizes risks to human health and the environment.

Monitoring: Regular monitoring of pest populations for signs of resistance is essential. This allows for early detection and the implementation of alternative control measures before resistance becomes widespread.

Table 2: Example of an Insecticide Rotation Strategy

| Spray Window | Active Ingredient (Mode of Action Group) |

| 1 | Fenoxacrim (Hypothetical Group X) |

| 2 | A pyrethroid (Group 3A) |

| 3 | A neonicotinoid (Group 4A) |

| 4 | A diamide (Group 28) |

Combining different pest control methods can enhance the effectiveness of pest management programs and reduce the reliance on a single chemical, thereby delaying resistance. storedproductinsects.com The combination of chemical and non-chemical control methods is a cornerstone of IPM.

For instance, Fenoxacrim could potentially be used in conjunction with:

Biological Control Agents: The use of natural enemies such as predators, parasitoids, and pathogens to control pest populations.

Cultural Controls: Practices such as crop rotation, sanitation, and trap cropping that make the environment less favorable for pests.

Chemical Mixtures: In some cases, tank-mixing or using pre-formulated mixtures of insecticides with different modes of action can be an effective resistance management tactic. storedproductinsects.com However, the compatibility and potential for cross-resistance must be carefully considered.

By employing a diverse range of control tactics, the selection pressure for resistance to any single method, including the use of Fenoxacrim, can be significantly reduced.

Strategies to Delay Resistance Onset in Relation to Fenoxacrim

The emergence of pest resistance to fungicides is a significant challenge in modern agriculture, threatening the efficacy of valuable disease control agents. Fenoxacrim, a quinone inside inhibitor (QiI) fungicide, possesses a distinct mode of action that sets it apart from many other fungicides, influencing the strategies employed to mitigate the development of resistance. Understanding and implementing effective resistance management strategies are crucial for preserving the long-term utility of Fenoxacrim in controlling fungal pathogens.

The primary mechanism of action for Fenoxacrim involves the inhibition of mitochondrial respiration in fungi. Its active metabolite, UK-2A, binds to the Qi site of the cytochrome bc1 complex (also known as complex III), thereby blocking the electron transport chain and disrupting the production of ATP, which is essential for fungal cellular functions.

Resistance to Fenoxacrim in fungal populations can arise through specific genetic modifications, primarily at the target site of the fungicide.

Target-Site Resistance

Research has identified that mutations in the mitochondrially encoded cytochrome b gene (cytb), which codes for the protein containing the Qi binding site, can lead to reduced sensitivity to Fenoxacrim. A key mutation identified in the wheat pathogenic fungus Zymoseptoria tritici is the G37V substitution. This single amino acid change in the cytochrome b protein confers a high level of resistance to Fenoxacrim. biorxiv.orgnih.gov

Interestingly, studies have revealed a phenomenon of negative cross-resistance associated with this mutation. Isolates of Z. tritici carrying the G37V mutation, which makes them resistant to Fenoxacrim, have shown increased susceptibility to quinone outside inhibitor (QoI) fungicides, such as strobilurins. biorxiv.orgnih.gov Conversely, fungal isolates with the G143A mutation, a common alteration that confers resistance to QoI fungicides, exhibit increased sensitivity to QiI fungicides like Fenoxacrim. biorxiv.orgnih.gov This reciprocal sensitivity is a critical factor in designing effective resistance management programs.

The following table summarizes the key target site mutations and their impact on fungicide sensitivity:

| Fungicide Class | Target Site | Resistance Mutation | Effect on Fenoxacrim (QiI) Sensitivity | Effect on Strobilurin (QoI) Sensitivity |

| QiI (e.g., Fenoxacrim) | Cytochrome b (Qi site) | G37V | High Resistance | Increased Sensitivity |

| QoI (e.g., Strobilurins) | Cytochrome b (Qo site) | G143A | Increased Sensitivity | High Resistance |

Strategies to Delay Resistance Onset

The goal of resistance management is to prevent or delay the selection and proliferation of resistant individuals within a fungal population. For Fenoxacrim, strategies are informed by its specific mode of action and the known mechanisms of resistance. The Fungicide Resistance Action Committee (FRAC) provides guidelines that emphasize the importance of using fungicides with different modes of action in mixtures or rotations. frac.infofrac.infoufl.eduucanr.edu

Key strategies to delay the onset of resistance to Fenoxacrim include:

Alternation of Fungicides: This strategy involves rotating the use of Fenoxacrim with fungicides that have a different mode of action. The principle is to avoid the continuous selection pressure of a single mode of action on the fungal population. Given the negative cross-resistance profile, alternating Fenoxacrim with QoI fungicides could be a particularly effective strategy. biorxiv.orgnih.gov

Fungicide Mixtures: Applying Fenoxacrim in a tank mix with a fungicide from a different FRAC group can be a robust strategy. The partner fungicide should be effective against the target pathogen and have a different biochemical mode of action. This approach makes it more difficult for a fungal strain to survive, as it would need to possess resistance mechanisms to both active ingredients simultaneously.

Adherence to Label Recommendations: Following the manufacturer's instructions regarding application rates and intervals is crucial. Using fungicides at suboptimal doses can contribute to the selection of partially resistant individuals, which may eventually lead to full resistance.

Monitoring and Early Detection: Regular monitoring of fungal populations for shifts in sensitivity to Fenoxacrim is an important component of a resistance management program. Early detection of resistance allows for timely adjustments to control strategies to prevent the widespread failure of the fungicide.

The table below outlines a simplified strategic approach to Fenoxacrim use in a fungicide program:

| Application Timing | Strategy | Example Fungicide Partner (Different Mode of Action) | Rationale |

| Application 1 | Fenoxacrim (QiI) | - | Initial application to control the pathogen population. |

| Application 2 | Rotation | Strobilurin (QoI) | Exploits negative cross-resistance; controls individuals potentially resistant to Fenoxacrim. |

| Application 3 | Rotation | Demethylation Inhibitor (DMI) - Triazole | Introduces a different mode of action to reduce selection pressure from respiratory inhibitors. |

| Application 4 | Mixture | Fenoxacrim + Multi-site inhibitor (e.g., Chlorothalonil) | Provides two different modes of action in a single application for broad and robust control. |

By implementing these scientifically-grounded strategies, the agricultural community can work towards preserving the efficacy of Fenoxacrim as a valuable tool for disease management.

Analytical Methodologies for Fenoxacrim Research

Chromatographic Techniques for Quantification and Detection

Chromatographic methods are widely employed for separating and analyzing complex mixtures, making them indispensable tools for isolating and quantifying Fenoxacrim.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This coupling allows for the identification and quantification of analytes in complex samples. LC-MS/MS (tandem mass spectrometry) offers even higher sensitivity, particularly for polar metabolites.

LC-MS/MS has been utilized in the analysis of various pesticides, including compounds like fenoxanil (B53544), in complex matrices such as mealworms. In one study, an effective analytical method was optimized for residues including fenoxanil in mealworms using LC-MS/MS. nih.govresearchgate.net The method involved extraction with acetonitrile (B52724) and a salt packet, followed by clean-up using a mixture of MgSO4, PSA, and C18. nih.govresearchgate.net This approach achieved satisfactory recoveries (111.9%–112.5% for fenoxanil) with reasonable relative standard deviation (<5.5%). researchgate.net The quantification limits for LC-MS/MS in this study were reported as 0.5 μg/L. nih.gov

Another application of LC-MS/MS is in the simultaneous determination of pesticide residues in livestock products. A method was developed for the simultaneous analysis of fenpropimorph (B1672530) and fenpropimorph acid in six different livestock products using LC-MS/MS. nih.gov This method, a modification of the QuEChERS method, demonstrated good linearity with R2 values higher than 0.998. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) were 1.25 and 5.0 µg kg−1, respectively. nih.gov Average recovery values ranged from 61.5% to 97.1%. nih.gov

LC-MS is also a key technology in bioanalytical method development for quantifying drugs and their metabolites in biological fluids, supporting pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. researchgate.net Method development involves optimizing procedures for extracting and detecting the analyte, considering factors like chemical properties, concentration levels, and sample matrix. researchgate.net

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely used technique for the separation, identification, and quantification of compounds that absorb UV-Vis light. DAD allows for the acquisition of full UV-Vis spectra across a range of wavelengths simultaneously, providing additional information for peak identification and purity assessment.

HPLC has been used for the determination of herbicides like fenoxaprop-p-ethyl (B1329639) in soil and vegetable samples. researchgate.net A simple HPLC procedure for this purpose involved a C18 column, a mobile phase of acetonitrile and methanol, and detection at 280 nm. researchgate.net The retention time for fenoxaprop-p-ethyl was 4.37 min. researchgate.net The calibration curve range determined by HPLC was 0.5-16 µg mL-1, with recoveries ranging from 91.22±0.01-99.32±0.01. researchgate.net

HPLC-DAD methods have also been developed for the determination of small-molecule halogenated carboxylic acids and aliphatic amines in medicines, often employing derivatization to enhance detectability in the UV-Vis region. google.comgoogle.com For example, a derivatization HPLC-DAD method for halogenated carboxylic acids used nitrophenylhydrazine (B1144169) reagents to create products with strong absorption between 320-450 nm, preferably at 392 nm. google.com Another method for aliphatic amines used halogenated nitrobenzene (B124822) reagents, with detection between 350-450 nm, preferably at 416 nm. google.com These methods demonstrated good specificity. google.comgoogle.com

HPLC-DAD is also applied in the analysis of natural products, such as the determination of polyphenols in plant extracts. nih.govresearchgate.net A validated HPLC-DAD method for simultaneous determination of nine natural polyphenols demonstrated good specificity, sensitivity, linearity, and precision. researchgate.net Linearity was typically assessed over a range of concentrations, with correlation coefficients (R) greater than 0.99. researchgate.net

Here is a table summarizing some chromatographic parameters found in the search results:

| Technique | Analyte(s) | Matrix | Column Type | Detection Wavelength (nm) | Retention Time (min) | Recovery (%) | LOD/LOQ | Citation |

| HPLC | Fenoxaprop-p-ethyl | Soil, Vegetable Samples | C18 | 280 | 4.37 | 91.22-99.32 | 0.5-16 µg mL-1 (Calibration Range) | researchgate.net |

| LC-MS/MS | Fenoxanil | Mealworms | Not specified | Not applicable (MS/MS) | Not specified | 111.9-112.5 | 0.5 μg/L (Quantification Limit) | nih.govresearchgate.net |

| LC-MS/MS | Fenpropimorph, Fenpropimorph Acid | Livestock Products | Not specified | Not applicable (MS/MS) | Not specified | 61.5-97.1 | 1.25 µg kg−1 (LOD), 5.0 µg kg−1 (LOQ) | nih.gov |

| HPLC-DAD | Halogenated Carboxylic Acids | Medicines | C18 (Reversed-phase) | 392 (Preferred) | Not specified | Not specified | Not specified | google.com |

| HPLC-DAD | Aliphatic Amines | Drugs | C18 (Reversed-phase) | 416 (Most Preferred) | Not specified | Not specified | Not specified | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique particularly well-suited for the analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is used for both qualitative and quantitative analysis.

GC-MS has been mentioned in the context of analyzing various chemical compounds, including those potentially related to insecticide compositions. epo.orggoogleapis.comgoogle.com While direct applications for Fenoxacrim were not extensively detailed in the search results, GC-MS is a standard analytical technique in chemical research and quality control. For instance, in the preparation of thiazole (B1198619) derivatives, GC-MS was used to assess the purity of a crude product, which was found to be 95% pure by this method. epo.org GC-MS was also used in the characterization of a compound with a calculated mass of 207. google.com

GC-MS methods are also developed for the detection of pesticide residues in various matrices, such as blood. protocols.io A multi-residue GC-MS method was developed for the detection of organophosphate pesticides in blood, involving extraction and solid-phase extraction cleanup. protocols.io This method allowed for the separation and detection of numerous pesticides. protocols.io Instrument and method limits of detection are important parameters in GC-MS analysis. protocols.io

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for determining the structural identity and characteristics of chemical compounds.

NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the structure, conformation, and the number of protons and carbons in a chemical compound. upi.edu It is commonly used in conjunction with other techniques like FTIR, GC-MS, and HPLC for comprehensive structural analysis. upi.edu NMR is particularly useful for characterizing organometallic compounds and studying interactions between molecules. libretexts.orgnih.gov

Solid-state NMR spectroscopy offers advantages for the structural characterization of complex inorganic materials, being element-specific, non-destructive, and providing local-chemical-structure information for disordered and interfacial structures. diva-portal.org It has been applied to characterize the organic chemical components of decomposing coarse woody debris, allowing for the identification and quantification of different carbon types. researchgate.net

While specific detailed NMR data for Fenoxacrim were not prominently featured in the search results, the general principles and applications of NMR spectroscopy highlight its importance in the characterization of organic molecules like Fenoxacrim. Techniques such as 1H NMR and 13C NMR would be standard methods for confirming the synthesized structure and assessing the purity of Fenoxacrim.

Bioanalytical Assay Development and Optimization

Bioanalytical assays are crucial for quantifying chemical compounds and their metabolites in biological matrices, supporting studies in drug development, toxicology, and exposure assessment. The development and optimization of these assays involve establishing procedures for extracting and detecting the analyte with sufficient sensitivity, selectivity, accuracy, and precision. researchgate.netraps.orgfda.govwho.int

Bioanalytical method development involves optimizing parameters such as reference standards, critical reagents, calibration curves, quality control samples, selectivity, specificity, sensitivity, accuracy, precision, recovery, and analyte stability in the matrix. raps.orgfda.govwho.int Regulatory guidelines, such as those from the FDA and ICH, provide recommendations for the validation of bioanalytical methods. raps.orgfda.gov

The goal of bioanalytical assay development is to define the design, operating conditions, limitations, and suitability of the method for its intended purpose, ensuring it is ready for validation. who.int This process does not necessarily require extensive record keeping during the initial development phase, but changes and their rationale should be documented if issues arise during sample analysis. fda.govwho.int

Modern trends in bioanalytical assay development include the use of advanced sample preparation techniques to minimize matrix variability and produce cleaner extracts, as well as the adoption of automation and robotics to enhance productivity and reliability. chromatographyonline.com Novel products and approaches are being introduced to streamline extractions from complex matrices and handle low specimen volumes. chromatographyonline.com The use of alternate matrices and collection devices, such as dried blood spots, is also a developing area in bioanalysis. chromatographyonline.com

The principles of bioanalytical assay development are applicable to the analysis of Fenoxacrim if its quantification in biological samples becomes necessary for research or regulatory purposes.

Here is a table outlining key parameters considered in bioanalytical method development:

| Parameter | Description |

| Reference Standards | Well-characterized samples of the analyte for calibration and quality control. |

| Critical Reagents | Components essential for the assay's performance. |

| Calibration Curve | Relationship between analyte concentration and instrument response. |

| Quality Control Samples | Samples with known analyte concentrations used to monitor method performance. |

| Selectivity/Specificity | Ability of the method to measure only the target analyte. |

| Sensitivity | The lowest concentration of analyte that can be reliably detected/quantified. |

| Accuracy | Closeness of measured values to the true concentration. |

| Precision | Reproducibility of measurements. |

| Recovery | Efficiency of analyte extraction from the matrix. |

| Stability | Analyte stability in the biological matrix under various conditions. |

Environmental Dynamics and Research Outlook

Environmental Fate and Persistence Studies

A thorough review of scientific literature reveals no specific studies detailing the environmental fate and persistence of Fenoxacrim. Consequently, crucial data points such as its half-life in soil, water, and sediment are unknown. Information regarding its potential for leaching into groundwater, its mobility in different soil types, and its susceptibility to degradation by sunlight (photolysis) or water (hydrolysis) is not available in the public domain. Without such studies, it is impossible to construct a data table or provide a detailed analysis of its persistence in various environmental compartments.

Transformation Products and Pathways

Similarly, there is no published research identifying the transformation products or degradation pathways of Fenoxacrim. When a pesticide is released into the environment, it can break down into other chemical compounds, known as transformation products or metabolites. These new compounds can sometimes be more or less toxic and persistent than the parent compound. The processes driving this transformation, whether through microbial action, chemical reactions, or metabolism in organisms, have not been documented for Fenoxacrim. This lack of information means that the potential for the formation of harmful byproducts in the environment cannot be assessed.

Biogeochemical Cycling in Environmental Systems

The biogeochemical cycle of a compound describes its movement and transformation through the living (biotic) and non-living (abiotic) components of an ecosystem. This includes its uptake by plants and organisms, its incorporation into the soil organic matter, and its potential to enter the food web. Due to the absence of any research on Fenoxacrim's interaction with environmental systems, its biogeochemical cycling remains entirely uncharacterized. There are no data to suggest how this compound might be distributed, accumulated, or transformed within terrestrial or aquatic ecosystems.

Future Research Directions and Emerging Applications

Development of Next-Generation Fenoxacrim Analogues

Research into the development of next-generation analogues is a common strategy in the optimization of bioactive compounds nih.gov. This involves structural modifications to the core Fenoxacrim molecule to potentially enhance efficacy, improve target specificity, alter pharmacokinetic properties, or reduce potential off-target effects. The presence of functional groups within Fenoxacrim's structure suggests possibilities for chemical modifications ontosight.ai. Future research could focus on synthesizing a library of analogues with variations in the substituents on the pyrimidine (B1678525) ring or the dichlorophenyl group. High-throughput screening of these novel compounds could identify candidates with improved profiles for specific applications, building upon the understanding of structure-activity relationships. While specific data on Fenoxacrim analogue development is not detailed in the provided sources, the general approach in drug and agrochemical discovery involves iterative synthesis and testing cycles to identify superior compounds nih.gov.

Exploration of Novel Biological Targets

The initial biological activity suggested by Fenoxacrim's structure points towards the potential for interaction with biological systems at a molecular level ontosight.ai. While some research has focused on its impact on insect physiology , the full spectrum of its biological targets may not be completely understood. Future research could employ advanced biological screening techniques, such as target-based assays and phenotypic screening, to identify novel protein or enzymatic targets with which Fenoxacrim or its analogues interact. This exploration could uncover new potential applications beyond its currently suggested uses, possibly in different pest control areas or even in therapeutic contexts, given the overlap in target classes between agrochemicals and pharmaceuticals frontiersin.org. Identifying novel targets could also provide insights into the compound's mechanism of action, which is crucial for rational design of more potent and selective compounds.

Advanced Approaches to Resistance Mitigation

In areas where Fenoxacrim or similar compounds might be applied for pest control, the development of resistance is a significant challenge nih.gov. Future research directions should include proactive strategies for resistance mitigation. This could involve investigating the biochemical and genetic mechanisms by which organisms might develop resistance to Fenoxacrim. Understanding these mechanisms is key to developing counter-strategies. Approaches could include the rational design of analogues that are less susceptible to known resistance mechanisms, the development of co-formulations with synergists that inhibit resistance pathways, or the implementation of resistance management strategies such as rotation or mosaic applications with compounds having different modes of action nih.gov. Research into rapid diagnostic tests for detecting early signs of resistance in target populations would also be valuable nih.gov.

Interdisciplinary Research in Agrochemical and Pharmaceutical Sciences

The potential for Fenoxacrim in both agricultural and pharmaceutical contexts highlights the value of interdisciplinary research ontosight.ai. Future work could benefit significantly from collaborations between chemists, biologists, toxicologists, computational scientists, and agricultural and medical experts. Leveraging tools and methodologies from both agrochemical and pharmaceutical discovery pipelines, such as cheminformatics and artificial intelligence, could accelerate the identification, design, and testing of Fenoxacrim and its analogues for various applications frontiersin.orguniv-grenoble-alpes.fr. This interdisciplinary approach can facilitate the identification of dual-use potential, optimize synthesis routes, predict biological activity and potential off-target effects, and develop more sustainable and effective applications.

Q & A

Q. What are the established synthetic pathways for Fenoxacrim, and how can its purity be validated?

Fenoxacrim synthesis typically involves multi-step reactions, including cyclization and functional group modifications. To validate purity, use High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry for molecular confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize by-products . Raw spectral data should be archived in appendices, while processed results (e.g., retention times, spectral peaks) are presented in the main text .

Q. What analytical methods are most reliable for quantifying Fenoxacrim in environmental samples?

Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile derivatives, whereas Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity for polar metabolites. Calibration curves must span expected concentration ranges, with recovery rates reported to assess matrix effects. Include internal standards (e.g., isotopically labeled analogs) to correct for instrumental variability .

Q. How does Fenoxacrim interact with biological targets at the molecular level?

Employ in vitro binding assays (e.g., surface plasmon resonance) to measure affinity constants (Kd). Molecular docking simulations can predict binding motifs, but validate findings with mutagenesis studies. For mechanistic insights, use fluorescence-based assays to track conformational changes in target proteins .

Advanced Research Questions

Q. How can contradictory findings in Fenoxacrim toxicity studies be systematically resolved?

Contradictions often arise from variations in experimental models (e.g., cell lines vs. in vivo), dosing regimes, or metabolite profiling. Conduct a meta-analysis to identify confounding variables. Replicate studies under standardized conditions (e.g., OECD guidelines) and perform sensitivity analyses to quantify uncertainty. Cross-validate results using orthogonal methods, such as transcriptomics and histopathology .

Q. What experimental design principles minimize bias in Fenoxacrim efficacy trials?

Adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Use randomized block designs to control for environmental variables. Include negative controls (e.g., solvent-only) and positive controls (e.g., known agonists/antagonists). Power analyses should determine sample sizes to ensure statistical significance (α=0.05, β=0.2). Blinded data analysis reduces observer bias .

Q. How can computational models improve the prediction of Fenoxacrim’s environmental persistence?

Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives. Validate predictions with microcosm studies tracking <sup>14</sup>C-labeled Fenoxacrim. Machine learning algorithms (e.g., random forests) can identify key predictors (e.g., soil pH, microbial diversity) from high-dimensional datasets. Share code and hyperparameters in supplementary materials for reproducibility .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in Fenoxacrim studies?

Use non-parametric methods (e.g., Spearman’s rank correlation) for skewed distributions. For sigmoidal responses, fit four-parameter logistic models (e.g., Hill equation) to calculate EC50 values. Report confidence intervals and Akaike Information Criterion (AIC) scores to compare model fits. Outliers should be assessed via Grubbs’ test rather than arbitrary exclusion .

Methodological Considerations

- Data Presentation : Large datasets (e.g., RNA-seq) belong in supplementary files, while summary statistics (mean ± SEM) and key plots (e.g., dose-response curves) are included in the main text .

- Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) and ANOVA. Document instrument precision (e.g., limit of detection) .

- Literature Gaps : Use tools like SWOT analysis to identify understudied areas (e.g., long-term ecotoxicology) and align questions with funding priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.